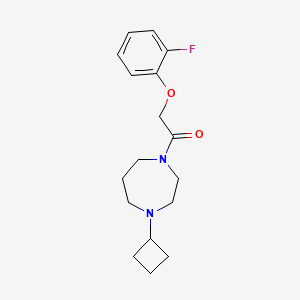

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

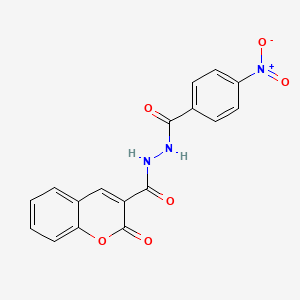

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects.

Applications De Recherche Scientifique

Synthesis and Chemical Analysis

One pivotal area of application for this compound involves its synthesis and structural characterization. Research has shown innovative synthetic approaches to create structurally related compounds, emphasizing the manipulation of stereochemistry and desymmetrization processes to achieve desired molecular configurations. For example, the synthesis of a histamine H(3) receptor antagonist, which shares structural features with the compound , demonstrated the utility of hydroxyproline-based precursors and highlighted a series of synthetic steps aimed at cost minimization and stereochemical inversion for the development of pharmacologically active compounds (Pippel et al., 2010). Furthermore, scalable syntheses for similar H3 receptor antagonists have been developed, showcasing the evolution of synthetic methodologies to enhance efficiency and reduce production costs (Pippel et al., 2011).

Chemical Structure and Interaction Studies

Studies on related diazepine derivatives have provided insights into their chemical structure and potential biological interactions. For instance, regiospecific synthesis and structural studies of certain diazepines have been conducted, offering a comparative analysis with benzodiazepin-2-ones. Such research elucidates the structural nuances that might influence biological activity and interaction with biological targets (Alonso et al., 2020). Additionally, the exploration of reaction mechanisms and photochemical properties of diazocyclohexadienones further exemplifies the compound's relevance in understanding chemical behavior under various conditions (Schweig et al., 1991).

Development of Analogues with Potential Biological Activities

Research has not only focused on the synthesis and chemical characterization of the compound and its analogues but also on evaluating their potential biological activities. For example, studies on palladacycles derived from similar structural frameworks have investigated their cytotoxic effects, demonstrating the compound's relevance in the development of novel therapeutic agents (Spencer et al., 2009). Additionally, the synthesis of bicyclic σ receptor ligands with cytotoxic activity against human tumor cell lines further highlights the compound's utility in medicinal chemistry and drug discovery (Geiger et al., 2007).

Propriétés

IUPAC Name |

1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O2/c18-15-7-1-2-8-16(15)22-13-17(21)20-10-4-9-19(11-12-20)14-5-3-6-14/h1-2,7-8,14H,3-6,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGONLQJKCYKMRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B2761278.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2761285.png)

![3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2761286.png)

![N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide](/img/structure/B2761295.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2761296.png)